molecular formula C6H15Br2N B015075 6-Bromohexylamine Hydrobromide CAS No. 14502-76-2

6-Bromohexylamine Hydrobromide

Cat. No. B015075
CAS RN: 14502-76-2
M. Wt: 261 g/mol
InChI Key: YVSSXFHBAIZVEW-UHFFFAOYSA-N
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Description

6-Bromohexylamine Hydrobromide is a brominated compound of interest in various chemical syntheses and molecular structure studies. Although specific research directly addressing 6-Bromohexylamine Hydrobromide is scarce, insights can be drawn from studies on related brominated compounds and their chemical behaviors, synthesis methods, molecular structures, and properties.

Synthesis Analysis

The synthesis of brominated compounds often involves the use of bromine as a key reagent in halogenation reactions. For example, bromination reactions of pyridines and other nitrogen-containing heterocycles have been explored, showing the reactivity of bromine atoms in these contexts (Wibaut, Haayman, & Dijk, 2010)(Wibaut, Haayman, & Dijk, 2010). Additionally, the synthesis of brominated derivatives of piperidines demonstrates the versatility of bromine in creating various brominated functional groups (Percino et al., 2016)(Percino et al., 2016).

Molecular Structure Analysis

Molecular structure determination of brominated compounds, such as 6-methyleneoxytetracycline hydrobromide, showcases the use of X-ray analysis to elucidate the conformation and arrangement of brominated molecules (Carrondo, Matias, Heggie, & Page, 1994)(Carrondo, Matias, Heggie, & Page, 1994).

Chemical Reactions and Properties

The reactivity of brominated compounds can vary significantly depending on the molecular structure. For instance, studies on brominated pyridines and related structures provide insights into their chemical reactions, demonstrating the influence of bromine on the chemical reactivity and properties of these compounds (Wibaut, Haayman, & Dijk, 2010)(Wibaut, Haayman, & Dijk, 2010).

Scientific Research Applications

  • Rearrangement Studies : It is used for studying the rearrangement of 6- and 7-halo-substituted 3-amino-3,4-dihydro-l-hydroxycarbostyrils in concentrated hydrohalic acids (McCord et al., 1982).

  • Synthesis of Spermidine and Spermine Analogues : The compound is employed in the synthesis of novel oxa-isosteres of spermidine and spermine (Lin, Maguire, & Brown, 1994).

  • Synthesis of Folic Acid Analogues : It is used in the synthesis of 10-propargylfolic acid, an analogue of folic acid (Piper, Mccaleb, & Montgomery, 1987).

  • Pyrimidine-Annelated Heterocycles Synthesis : The compound aids in the synthesis of pyrimidine-annelated heterocycles (Majumdar et al., 2001).

  • Radiation Research : It is utilized as a method for detecting materials that alter the radiation response of mammalian cells (Bases, 1959).

  • Preparation of Hydroxypyridine : 6-Bromohexylamine Hydrobromide is used in the preparation of 2-hydroxy-6-bromopyridine from 2,6-dibromopyridine (Wibaut, Haayman, & Dijk, 2010).

  • Antitussive Agent : It has shown cough-inhibiting properties in animals and has potential as an antitussive agent in humans (Cass & Frederik, 1953).

  • Photoremovable Protecting Group : 6-Bromohexylamine Hydrobromide can be used as a photoremovable protecting group for aldehydes and ketones (Lu, Fedoryak, Moister, & Dore, 2003).

  • Synthesis of Brominated Pyrimidine Derivatives : It is used in the synthesis of brominated derivatives of hydrochlorides of 6-methyl-2, 3-tri(tetra)methylene-3, 4-dihydropyrimidine-4-ones (Mukarramov, 2014).

Future Directions

Currently, there are no specific future directions or applications mentioned for 6-Bromohexylamine Hydrobromide in the literature. However, given its role in the synthesis of various organic compounds, it may have potential uses in the development of new chemical reactions and processes.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

6-bromohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrN.BrH/c7-5-3-1-2-4-6-8;/h1-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSSXFHBAIZVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCBr)CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661826
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromohexylamine Hydrobromide

CAS RN

14502-76-2
Record name 6-Bromohexan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
F Soyekwo, H Wen, D Liao, C Liu - Journal of Membrane Science, 2022 - Elsevier
… After cooling, the mixture was precipitated in diethyl ether and filtered to obtain a brownish colored solid of crude 6-bromohexylamine hydrobromide (yield 90%), dissolved in absolute …
S Takenaka, N Shigemoto, H Kondo - Supramolecular Chemistry, 1998 - Taylor & Francis
Hybrid molecules 5a-5c having a 9-acridinyl moiety connected to a viologen moiety through alkyl chains of three, six and nine carbons, respectively, were synthesized. The acridine and …
D Klayman, M Grenan, D Jacobus - Journal of Medicinal …, 1969 - ACS Publications
A series of primary aminoalkanethiosulfuric acids, prepared by the reaction of the appropriate bromoalkyla-mine hydrobromide with sodium thiosulfate, was tested for potential …
Number of citations: 50 0-pubs-acs-org.brum.beds.ac.uk
GR TOY - 1952 - search.proquest.com
… In a similar manner the high dilution principle applied to the action of aqueous alkali on 6-bromohexylamine hydrobromide resulted in a fifty per cent yield of hexamethylenimine.(105) …
H Wen, L Dan, C Liu - papers.ssrn.com
Selective recovery of lithium from Salt Lake brines using environmentally friendly technologies is increasingly demanded to overcome the shortage of lithium. However, satisfying high …
Number of citations: 0 papers.ssrn.com
松本正裕 - 2008
Number of citations: 5

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